5-[benzyl(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the benzyl, furan-2-ylmethyl, and 2-fluorophenyl groups through various coupling reactions. Common synthetic routes include:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the pyrimidine core and the benzyl group.
Reductive amination: This method is employed to introduce the furan-2-ylmethyl group.
Nucleophilic substitution: This reaction is used to attach the 2-fluorophenyl group to the pyrimidine core.
Chemical Reactions Analysis
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is investigated for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. These compounds are compared based on their chemical properties, biological activity, and potential applications. Some similar compounds are:
Indole derivatives: Known for their diverse biological activities.
Furan derivatives: Explored for their antibacterial and anticancer properties.
Trifluoromethyl group-containing compounds: Studied for their unique chemical stability and biological activity.
Properties
Molecular Formula |
C24H21FN4O4S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
5-[benzyl(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H21FN4O4S/c1-34(31,32)24-26-14-21(22(28-24)23(30)27-20-12-6-5-11-19(20)25)29(16-18-10-7-13-33-18)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30) |
InChI Key |
GBOFKCVOCMUZCH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
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